Zimelidine dihydrochloride

描述

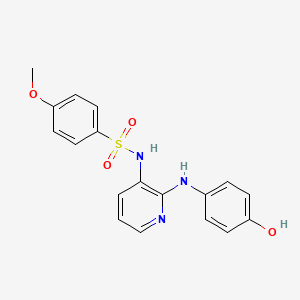

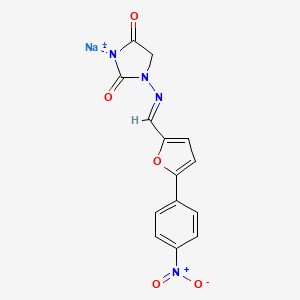

Zimelidine dihydrochloride is a selective 5-HT uptake inhibitor . It was one of the first selective serotonin reuptake inhibitor (SSRI) antidepressants to be marketed . It is a pyridylallylamine, and is structurally different from other antidepressants . It was developed in the late 1970s and early 1980s by Arvid Carlsson, who was then working for the Swedish company Astra AB .

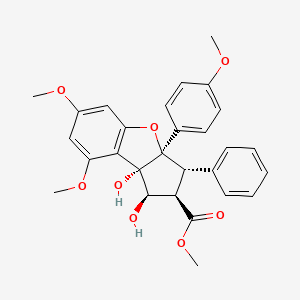

Molecular Structure Analysis

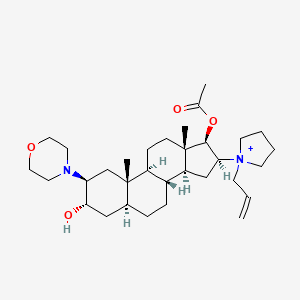

The empirical formula of Zimelidine dihydrochloride is C16H17BrN2 · 2HCl . Its molecular weight is 390.15 . The SMILES string representation is Cl [H].Cl [H]. [H]\C (CN ©C)=C (/c1ccc (Br)cc1)c2cccnc2 .Physical And Chemical Properties Analysis

Zimelidine dihydrochloride is a solid, white compound . It is soluble in 0.1 M HCl at 45 mg/mL and in water at 66 mg/mL .科学研究应用

Application in Neuroscience

Zimelidine dihydrochloride is a selective serotonin reuptake inhibitor (SSRI) and has been used in neuroscience research .

Summary of the Application

Zimelidine dihydrochloride has been used as a serotonin transport inhibitor to study its inhibitory role in the uptake of exogenous serotonin by bipolar cells .

Methods of Application

The specific methods of application can vary depending on the experimental setup. Generally, it is used in in vitro studies involving neuronal cells. The compound is typically dissolved in a suitable solvent (like 0.1 M HCl or water) and then applied to the cells .

Application in Psychiatry

Zimelidine dihydrochloride is an antidepressant and has been used in the field of psychiatry .

Summary of the Application

Zimelidine dihydrochloride is an antidepressant that is structurally different from other antidepressants. It appears to owe the major part of its activity to the inhibition of serotonin uptake within the central nervous system .

Methods of Application

In clinical settings, Zimelidine dihydrochloride is administered orally. The specific dosage and duration of treatment depend on the individual patient’s condition and response to therapy .

Results or Outcomes

Studies suggest that Zimelidine has overall efficacy comparable with that of other antidepressants in depressive illness. It does not cause sedation, and anticholinergic side effects are mild and occur infrequently. It appears less likely to cause serious cardiotoxicity than the tricyclic antidepressants .

Application in Sleep Research

Zimelidine dihydrochloride has been used in sleep research .

Summary of the Application

Sleep disturbance has occurred significantly more frequently during Zimelidine therapy than during therapy with other sedative antidepressants . This has led to its use in sleep research to understand the effects of serotonin reuptake inhibitors on sleep patterns .

Methods of Application

In these studies, Zimelidine is administered orally, and sleep patterns are monitored using polysomnography or similar techniques .

Results or Outcomes

While specific results can vary, the use of Zimelidine in these studies helps researchers understand the impact of serotonin reuptake inhibitors on sleep .

Application in Treating Cataplexy

Zimelidine dihydrochloride has been used in the treatment of cataplexy .

Summary of the Application

Zimelidine was reported to be very effective for cataplexy . Cataplexy is a sudden and uncontrollable muscle weakness or paralysis that comes on during the day and is often triggered by a strong emotion, such as excitement or laughter .

Methods of Application

In these cases, Zimelidine is administered orally, and the effects on cataplexy symptoms are monitored .

Results or Outcomes

Zimelidine was able to improve cataplexy without causing daytime sleepiness .

Application in Pharmacokinetic Studies

Zimelidine dihydrochloride has been used in pharmacokinetic studies .

Summary of the Application

Pharmacokinetic studies of Zimelidine dihydrochloride have been conducted to understand its absorption, distribution, metabolism, and excretion . These studies help in understanding how the drug is processed in the body .

Methods of Application

In these studies, Zimelidine is administered orally or intravenously, and various biological samples (like blood, urine, etc.) are collected at different time points for analysis .

Results or Outcomes

The elimination half-life of Zimelidine is approximately 8.4±2 hours for the parent compound and 19.4±3.6 hours for norzimelidine, its demethylated metabolite .

Application in Treating Phobic Anxiety

Zimelidine dihydrochloride has been used in the treatment of phobic anxiety .

Summary of the Application

Preliminary evidence suggests that Zimelidine may be useful in treating phobic anxiety . Phobic anxiety is a type of anxiety disorder characterized by an excessive or unreasonable fear of certain objects or situations .

Methods of Application

In these cases, Zimelidine is administered orally, and the effects on anxiety symptoms are monitored .

Results or Outcomes

While specific results can vary, the use of Zimelidine in these studies helps researchers understand the impact of serotonin reuptake inhibitors on phobic anxiety .

安全和危害

Zimelidine has been associated with incidences of hypersensitivity of varying severity and serious neurological side effects including the Guillain–Barré syndrome . It is harmful if swallowed . In case of skin contact, it is advised to wash off with soap and plenty of water . If swallowed, it is recommended to rinse mouth and consult a physician .

未来方向

While Zimelidine dihydrochloride has shown promise in the treatment of depressive illness, its use has been limited due to the occurrence of serious side effects . Further well-designed studies are required to define the role of the drug more clearly in treating depressive illness compared with other antidepressants .

属性

IUPAC Name |

(Z)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-3-ylprop-2-en-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN2.2ClH/c1-19(2)11-9-16(14-4-3-10-18-12-14)13-5-7-15(17)8-6-13;;/h3-10,12H,11H2,1-2H3;2*1H/b16-9-;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXGURXWCQYHDIR-ULPVBNQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C/C=C(/C1=CC=C(C=C1)Br)\C2=CN=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30110045 | |

| Record name | Zimelidine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30110045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zimelidine dihydrochloride | |

CAS RN |

60525-15-7, 61129-30-4 | |

| Record name | Zimeldine hydrochloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060525157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zimelidine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30110045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-3-(4-bromophenyl)-N,N-dimethyl-3-(3-pyridyl)allylamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Zimelidine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZIMELDINE HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GLK27586K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Trisodium;2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+)](/img/structure/B1662857.png)